

Heptadecan-9-yl 6-bromohexanoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecan-9-yl 6-bromohexanoate*

Cat. No.: *B15548736*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Heptadecan-9-yl 6-bromohexanoate**, a key lipid intermediate utilized in the development of advanced drug delivery systems. This document details commercially available sources, summarizes key quantitative data, and presents relevant experimental contexts for its application, particularly in the field of lipid nanoparticles (LNPs) for therapeutic delivery.

Commercial Availability and Supplier Specifications

Heptadecan-9-yl 6-bromohexanoate is available from a number of specialized chemical suppliers. While comprehensive certificates of analysis are typically provided upon purchase, publicly available data allows for a comparative overview.

Table 1: Commercial Supplier Specifications for **Heptadecan-9-yl 6-bromohexanoate**

Parameter	MedChemExpress	BroadPharm	MedKoo Biosciences
CAS Number	2096984-35-7	2096984-35-7	2096984-35-7
Molecular Formula	C ₂₃ H ₄₅ BrO ₂	C ₂₃ H ₄₅ BrO ₂	C ₂₃ H ₄₅ BrO ₂
Molecular Weight	433.52 g/mol	Not specified	433.52 g/mol
Purity	Not specified	>95% (typical)	Not specified
Appearance	Not specified	Not specified	Not specified
Storage	Not specified	-20°C	0 - 4°C (short term), -20°C (long term)

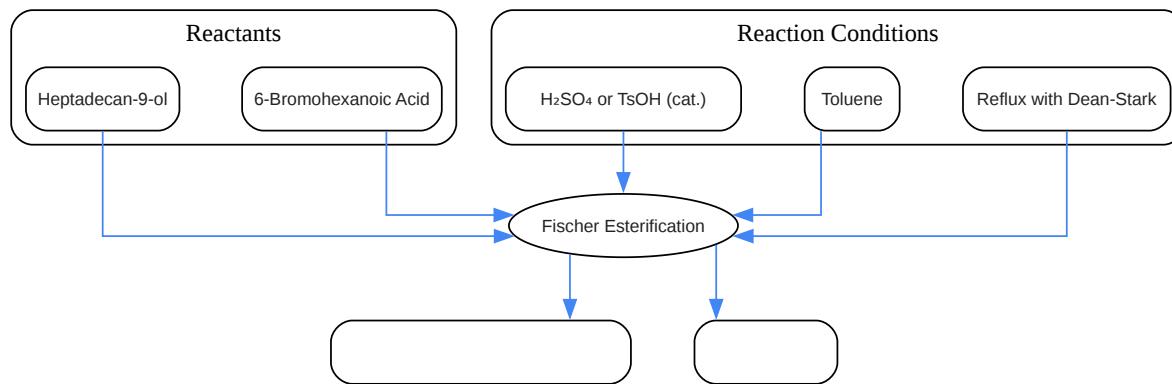
Note: Data is compiled from publicly available information on supplier websites and may not reflect batch-specific specifications. It is highly recommended to obtain a certificate of analysis for specific lot information.

Synthesis and Experimental Protocols

Heptadecan-9-yl 6-bromohexanoate is synthesized via the esterification of heptadecan-9-ol with 6-bromohexanoic acid. This reaction is a fundamental process in organic chemistry, and while specific protocols from commercial suppliers are proprietary, a general and representative experimental methodology is outlined below, based on established chemical principles.

General Synthesis Protocol: Fischer Esterification

The Fischer esterification is a common method for the synthesis of esters from carboxylic acids and alcohols, using an acid catalyst.

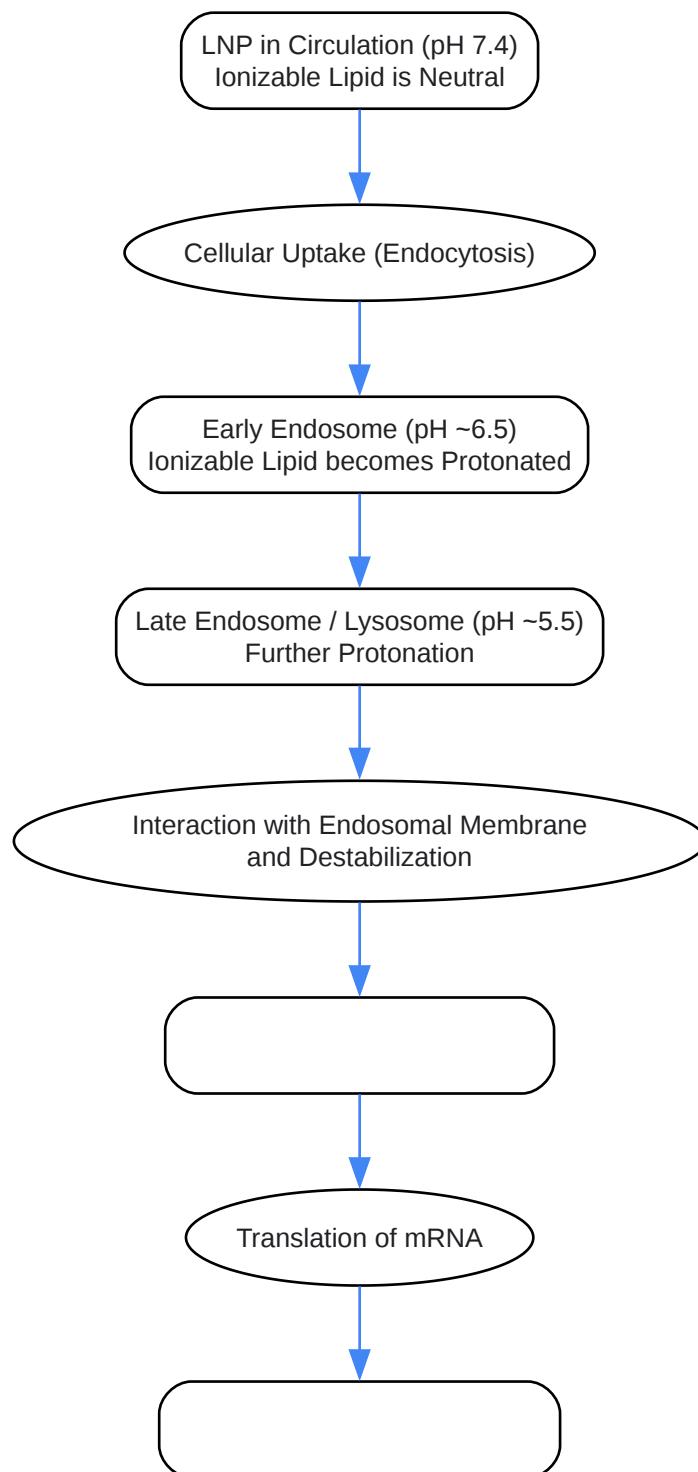

Materials:

- Heptadecan-9-ol
- 6-bromohexanoic acid
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

- Toluene or a similar non-polar solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine heptadecan-9-ol (1.0 eq) and 6-bromohexanoic acid (1.1 eq) in toluene.
- Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).
- Heat the reaction mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (heptadecan-9-ol) is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Heptadecan-9-yl 6-bromohexanoate** by column chromatography on silica gel.


[Click to download full resolution via product page](#)

Caption: Synthesis of **Heptadecan-9-yl 6-bromohexanoate**.

Role in Drug Delivery and Signaling Pathways

Heptadecan-9-yl 6-bromohexanoate serves as a crucial intermediate in the synthesis of ionizable lipids, which are essential components of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.^[1] The bromo-functional group allows for the subsequent attachment of a hydrophilic head group, creating the final amphiphilic lipid structure.

The ionizable lipids play a pivotal role in the endosomal escape of the LNP's payload. The following diagram illustrates the generally accepted mechanism:

[Click to download full resolution via product page](#)

Caption: LNP-mediated endosomal escape and payload delivery.

Hypothetical Experimental Workflow

The following workflow outlines the key stages in the utilization of **Heptadecan-9-yl 6-bromohexanoate** for the development of a lipid nanoparticle formulation for mRNA delivery.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LNP development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Heptadecan-9-yl 6-bromohexanoate: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15548736#commercial-suppliers-of-heptadecan-9-yl-6-bromohexanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com